molecular formula C9H19NO B3381480 (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol CAS No. 2413365-21-4

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol

Cat. No.: B3381480
CAS No.: 2413365-21-4
M. Wt: 157.25 g/mol
InChI Key: QERSUMFLRHQPON-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol is a chiral compound with a cyclopentane ring substituted with a tert-butylamino group and a hydroxyl group The compound’s stereochemistry is specified by the (1R,2R) configuration, indicating the spatial arrangement of the substituents around the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which serves as the starting material.

    Reductive Amination: Cyclopentanone undergoes reductive amination with tert-butylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step introduces the tert-butylamino group to the cyclopentane ring.

    Hydroxylation: The resulting intermediate is then subjected to hydroxylation to introduce the hydroxyl group at the desired position. This can be achieved using reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The tert-butylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Amines, alcohols

    Substitution: Various substituted cyclopentane derivatives

Scientific Research Applications

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure drugs.

    Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules. Its functional groups allow for further derivatization and modification.

    Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets.

    Industrial Applications: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The tert-butylamino group and hydroxyl group play crucial roles in binding to these targets and modulating their activity. The exact pathways involved can vary based on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(tert-butylamino)cyclopentan-1-ol: The enantiomer of (1R,2R)-2-(tert-butylamino)cyclopentan-1-ol with opposite stereochemistry.

    (1R,2R)-2-(methylamino)cyclopentan-1-ol: A similar compound with a methylamino group instead of a tert-butylamino group.

    (1R,2R)-2-(tert-butylamino)cyclohexan-1-ol: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

This compound is unique due to its specific stereochemistry and functional groups. The combination of the tert-butylamino group and hydroxyl group in the (1R,2R) configuration imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,2R)-2-(tert-butylamino)cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)10-7-5-4-6-8(7)11/h7-8,10-11H,4-6H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QERSUMFLRHQPON-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1CCCC1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N[C@@H]1CCC[C@H]1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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